Indolicidin Minimum Inhibitory Concentration (MIC) Against MDR Enteroaggregative E. coli: In Vitro and In Vivo Efficacy
Indolicidin demonstrated quantifiable in vitro antimicrobial activity against multi-drug resistant enteroaggregative Escherichia coli (MDR-EAEC) strains that are resistant to four or more classes of conventional antibiotics and produce extended-spectrum β-lactamases (ESBL). The minimum inhibitory concentration (MIC) was 32 μM and the minimum bactericidal concentration (MBC) was 64 μM, as determined by microbroth dilution methodology [1]. This in vitro activity translated to in vivo efficacy in a Galleria mellonella larval infection model, where Indolicidin treatment resulted in increased survival rates, reduced MDR-EAEC bacterial counts, and observable immunomodulatory effects compared to untreated infected controls [1].
| Evidence Dimension | Antimicrobial efficacy against MDR-EAEC (MIC and MBC) |
|---|---|
| Target Compound Data | MIC = 32 μM; MBC = 64 μM |
| Comparator Or Baseline | Conventional antibiotics to which the MDR-EAEC strains exhibited resistance (four or more antibiotic classes, ESBL-producing phenotype) |
| Quantified Difference | Indolicidin retained activity against strains resistant to ≥4 antibiotic classes; comparator antibiotics were ineffective against these MDR isolates. |
| Conditions | In vitro: microbroth dilution method against MDR-EAEC clinical isolates. In vivo: Galleria mellonella larval infection model with survival, bacterial count, and histopathological endpoints. |
Why This Matters
This evidence demonstrates that Indolicidin maintains antimicrobial efficacy against MDR-EAEC strains resistant to multiple conventional antibiotic classes, providing a critical research tool for studying AMP-based strategies against antibiotic-resistant Gram-negative pathogens.
- [1] Vergis J, Malik SS, Pathak R, et al. Antimicrobial efficacy of indolicidin against multi-drug resistant enteroaggregative Escherichia coli in a Galleria mellonella model. Front Microbiol. 2019;10:2723. PMID: 31849877. View Source
